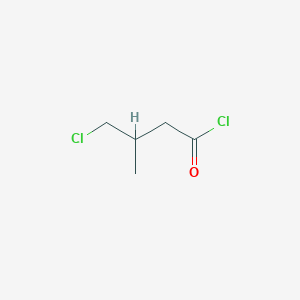

4-Chloro-3-methylbutanoyl Chloride

説明

4-Chloro-3-methylbutanoyl Chloride is a chemical compound with the CAS Number: 63480-13-7 . It has a molecular weight of 155.02 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Ionization and Cyclization

4-Chloro-3-methylbutanoyl chloride is involved in complex ionization and cyclization reactions. Research indicates that ionization forms a primary alkyl acyl dication, leading to methyl and hydrogen shifts. This process ultimately results in the formation of various cations such as pent-3-enoyl and 3-methylbut-2-enoyl cations (Farcasiu, Miller, & Sharma, 1990).

Synthesis of New Insecticides

This compound has been utilized in synthesizing new compounds with significant acaricidal activities. This includes its use as an intermediate in creating insecticides derived from cyclohexanol and eugenol (Rong, 2008).

Investigation in Polymerizations

This compound plays a role in polymerization processes. For instance, it has been studied in the context of living isobutylene polymerizations, where its reaction order with respect to titanium tetrachloride was explored, revealing complex kinetics (Puskas & Lanzendörfer, 1998).

Phase-Transfer Catalysis

This compound is also significant in phase-transfer catalysis. For example, it was used in the benzoylation of sodium 4-chloro-3-methylphenoxide, demonstrating a highly efficient reaction process with specific catalysts (Yang & Huang, 2007).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The primary target of 4-Chloro-3-methylbutanoyl Chloride is the benzylic position in organic compounds . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through nucleophilic acyl substitution . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) attacks the carbon atom at the benzylic position . This results in the removal of the leaving group, which further breaks into carbon dioxide, carbon monoxide, and chloride ion .

Biochemical Pathways

The biochemical pathway affected by this compound is the free radical bromination, nucleophilic substitution, and oxidation pathway . The compound’s interaction with its target leads to the formation of a succinimidyl radical (S·), which removes a hydrogen atom to form succinimide (SH) . This reaction continues in a chain, leading to the formation of various products .

Result of Action

The result of the action of this compound is the formation of new compounds through the process of nucleophilic acyl substitution . This includes the formation of succinimide (SH) and various other products depending on the specific conditions of the reaction .

特性

IUPAC Name |

4-chloro-3-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJSMHMSPFVCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

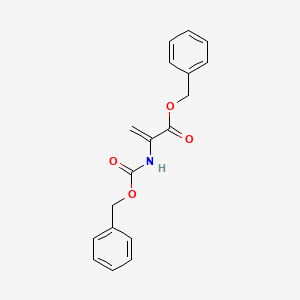

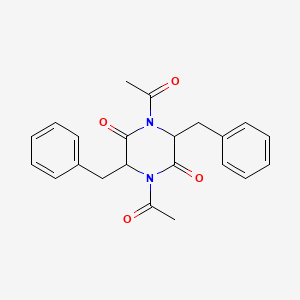

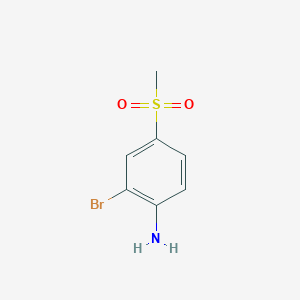

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)

![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)

![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)